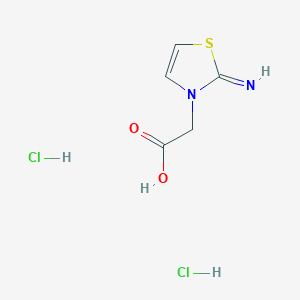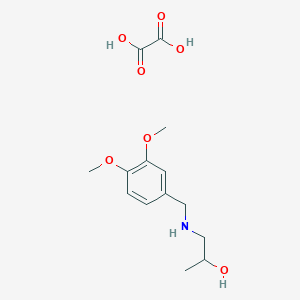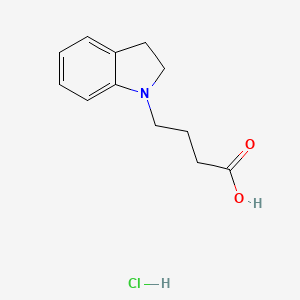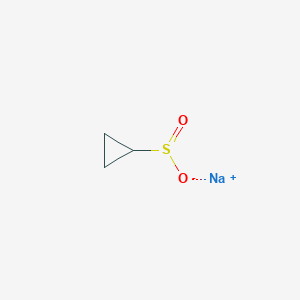
Sodium cyclopropanesulfinate
Vue d'ensemble
Description
Sodium cyclopropanesulfinate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 128.13 .
Synthesis Analysis
Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The InChI code for this compound is1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 . The InChI key is CQSFZPDGBPHCHV-UHFFFAOYSA-M . Chemical Reactions Analysis
Sodium sulfinates have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . As a result, sodium sulfinates have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .Applications De Recherche Scientifique
Fluorination and Ring Cleavage in Synthesis
Sodium cyclopropanesulfinate and related sulfinate salts are utilized in the synthesis of fluorinated ketones. The process involves cyclopropane ring cleavage reactions, catalyzed by copper(ii) acetate in the presence of sodium triflinate and other sulfinate salts, leading to fluorinated ketones. This method demonstrates this compound's role as a fluoroalkylating reagent, contributing significantly to the field of organic synthesis (Konik et al., 2017).
Hydrosulfonylation of Cyclopropylidenepropenones
This compound is involved in the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, a reaction that can produce β- or γ-addition products with high selectivity. This tunable reaction provides valuable insights into the reactivity and potential applications of this compound in organic synthesis (Miao et al., 2016).
As a Versatile Reagent in Organic Synthesis
This compound, as part of the broader group of sodium methylsulfinylmethylides, is shown to be a versatile reagent in organic chemistry. It is used in the preparation of strained cyclopropanes, optically active butene-diols, and in dehydrobromination and deacylation reactions to yield alkynyl alcohols. This highlights its diverse applications in synthesizing high-energy materials and stereoselective compounds (Mondal, 2005).
In Battery Research
This compound's derivatives, such as sodium trifluoromethanesulfinate, have been explored in the context of battery research. They are considered for use in sodium-ion batteries, which are a focus of scientific research due to their potential in renewable energy storage and electronic devices. This area of research is crucial in addressing the challenges of material availability, lifetime, power, and price in battery technology (Delmas, 2018).
In Asymmetric Synthesis
The use of this compound in asymmetric synthesis is notable, particularly in the formation of chiral cyclopentane derivatives. This application is essential in the field of stereochemistry and asymmetric synthesis, providing pathways to develop optically active compounds (Hiroi & Arinaga, 1994).
Orientations Futures
Mécanisme D'action
Target of Action
Sodium cyclopropanesulfinate is primarily used as a pharmaceutical intermediate
Mode of Action
Its interaction with other substances in the synthesis process contributes to the formation of the final pharmaceutical compound .
Biochemical Pathways
As an intermediate, it is involved in various chemical reactions that lead to the formation of different pharmaceutical compounds .
Pharmacokinetics
As an intermediate, its ADME properties would largely depend on the final pharmaceutical compound it contributes to forming .
Result of Action
As an intermediate, its effects are seen in the properties of the final pharmaceutical compounds it helps synthesize .
Action Environment
Like most chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its stability and reactivity .
Propriétés
IUPAC Name |
sodium;cyclopropanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFZPDGBPHCHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655317 | |
| Record name | Sodium cyclopropanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910209-21-1 | |
| Record name | Sodium cyclopropanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium cyclopropanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)

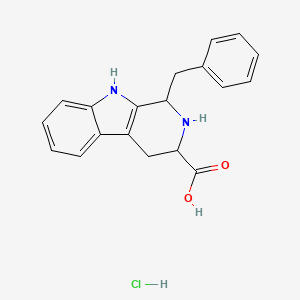
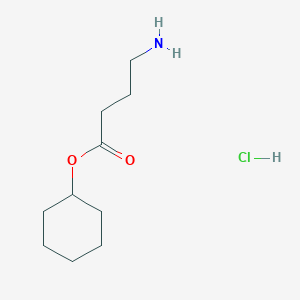
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)
